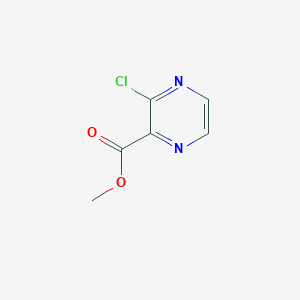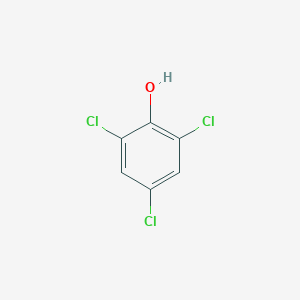
rac-Falcarinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Falcarinol is an organic compound with the chemical formula CH(OH)CH(COOH)(CH). It is a colorless solid and is soluble in alcohol, acetone, and ether . It is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin . It is a natural pesticide produced by carrots and red ginseng, protecting hosts roots from various fungal diseases .
Synthesis Analysis
The synthesis of rac-Falcarinol has been studied in the past. A short synthesis of (+) and (-)-falcarinol was reported by McLaughlin et al . The structures, biosynthesis, and function have been most studied in falcarins, a polyacetylene subset .Molecular Structure Analysis
Falcarinol-type polyacetylenes, which contain two conjugated triple bonds, are derived from structural modifications of the common fatty acid oleic acid . The most commonly reported falcarins are falcarinol, falcarindiol, and related derivatives, which are typically C17 compounds with conjugated triple bonds .Chemical Reactions Analysis
Polyacetylenic lipids like falcarinol impact carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, etc .Physical And Chemical Properties Analysis
Rac-Falcarinol has a molecular weight of 244.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 9 .Wirkmechanismus
Zukünftige Richtungen
There is increasing interest in the health-promoting properties of falcarinol-type polyacetylenes due to their demonstrated anti-cancer and anti-inflammatory properties . Future research could focus on elucidating the mechanisms of action of these compounds and their potential applications in cancer chemoprevention .
Eigenschaften
IUPAC Name |
(9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJAEDFOKNAMQD-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CC#CC#CC(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Falcarinol | |
Q & A
Q1: How does panaxynol exert its anti-inflammatory effects?
A1: [, , , , ] Panaxynol has been shown to suppress colitis in murine models. Research suggests that panaxynol targets macrophages, inducing DNA damage and apoptosis, specifically in pro-inflammatory macrophages. [] This selective targeting contributes to its anti-inflammatory effects by reducing macrophage-driven inflammation. [] It also appears to influence the gut microbiome, suppressing colitis-enriched bacterial genera. [] Additionally, panaxynol increases regulatory T-cell populations in the colonic lamina propria, further contributing to its anti-inflammatory action. []
Q2: What is the role of panaxynol in protecting against cisplatin-induced renal damage?
A2: [] Studies using LLC-PK1 cells (porcine renal proximal tubular cells) demonstrate that panaxynol protects against cisplatin-induced cell death, likely by reducing apoptotic damage. Mechanistically, panaxynol appears to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and P38, as well as the expression of cleaved caspase-3, key players in the apoptotic pathway activated by cisplatin. This suggests panaxynol may hold therapeutic potential in mitigating cisplatin-induced nephrotoxicity.
Q3: How does panaxynol impact pancreatic cancer stem cells?
A3: [] Panaxynol exhibits inhibitory effects on the proliferation and self-renewal of pancreatic cancer stem cells. These effects are potentially linked to the downregulation of proliferation markers Ki67 and PCNA. Additionally, panaxynol seems to interfere with the Wnt/β-catenin signaling pathway, known for its role in stem cell self-renewal.
Q4: What is the molecular formula and weight of panaxynol?
A4: The molecular formula of panaxynol is C17H24O, and its molecular weight is 244.37 g/mol.
Q5: Are there any specific spectroscopic data available for panaxynol?
A5: [, , , ] Spectroscopic data, including UV, IR, MS, 1H NMR, and 13C NMR, have been used to characterize and confirm the structure of panaxynol. Its polyacetylenic nature is evident in the characteristic spectroscopic signals. For instance, UV spectroscopy reveals absorption maxima at specific wavelengths, indicating the presence of conjugated double and triple bonds.
Q6: Is there information on the stability of panaxynol under various conditions?
A6: While detailed stability studies under various conditions are limited in the provided research, some insights can be derived. [] Panaxynol is known to be sensitive to light and oxidation, suggesting a need for storage in dark and airtight conditions. Further research is needed to thoroughly evaluate its stability profile under different temperature, pH, and storage conditions.
Q7: What is known about the pharmacokinetics of panaxynol?
A7: [] A recent study investigated the pharmacokinetic profile of panaxynol in mice. Intravenous administration of panaxynol revealed a half-life of 1.5 hours, while oral administration resulted in a longer half-life of 5.9 hours. The bioavailability after oral administration was found to be moderate, around 50.4%. These findings provide valuable insights into the absorption, distribution, metabolism, and excretion of panaxynol in a preclinical model.
Q8: What are the key findings from in vitro and in vivo studies on panaxynol's anticancer activity?
A8: [, , , , , , ] In vitro studies have demonstrated panaxynol's antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and pancreatic cancer cells. [, , ] These effects appear to be mediated through the induction of cell cycle arrest and apoptosis. [] In vivo studies using mouse models of colitis-associated colorectal cancer have shown that panaxynol can reduce tumorigenesis, improve clinical symptoms, and restore intestinal barrier function. [, ] This protective effect is attributed in part to its ability to suppress macrophages and inflammation in the colon. [, ]
Q9: What analytical techniques are commonly employed for the detection and quantification of panaxynol?
A9: [, , , , , ] Several analytical methods have been developed for panaxynol, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














